2-(4-methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is an organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the pyridinyl group. Common reagents used in these reactions include:
Piperidine: A starting material for the piperidine ring.
4-Methoxybenzaldehyde: Used to introduce the methoxyphenyl group.
6-Methyl-2-pyridinemethanol: Used for the pyridinyl group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group or the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can take place at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic effects on the central nervous system.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-piperidin-1-ylethanone: Lacks the pyridinyl group.
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone: Lacks the methoxyphenyl group.
Uniqueness
The presence of both the methoxyphenyl and pyridinyl groups in 2-(4-methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one may confer unique pharmacological properties, such as enhanced binding affinity or selectivity for specific targets.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-5-3-7-20(22-16)26-15-18-6-4-12-23(14-18)21(24)13-17-8-10-19(25-2)11-9-17/h3,5,7-11,18H,4,6,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJTZVYSNISSLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.